2-(4-((7-(Thiophen-2-yl)-1,4-thiazepan-4-yl)sulfonyl)phenoxy)acetamide
Description
Properties
IUPAC Name |
2-[4-[(7-thiophen-2-yl-1,4-thiazepan-4-yl)sulfonyl]phenoxy]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S3/c18-17(20)12-23-13-3-5-14(6-4-13)26(21,22)19-8-7-16(25-11-9-19)15-2-1-10-24-15/h1-6,10,16H,7-9,11-12H2,(H2,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJHPYJIOFXWABW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CS2)S(=O)(=O)C3=CC=C(C=C3)OCC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-((7-(Thiophen-2-yl)-1,4-thiazepan-4-yl)sulfonyl)phenoxy)acetamide is a complex organic molecule featuring a thiazepane ring, a thiophene moiety, and various functional groups that contribute to its potential biological activity. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The molecular formula of the compound is , with a molecular weight of approximately 401.5 g/mol. The structure includes:
- A thiazepane ring which is known for its role in various biological activities.
- A thiophene ring , contributing to the compound's electronic properties.
- A sulfonamide group , which is often associated with antimicrobial activities.
The biological activity of this compound is likely mediated through several mechanisms:
- Enzyme Inhibition : The sulfonamide group can interact with active sites of enzymes, potentially inhibiting their activity.
- Receptor Modulation : The compound may bind to specific receptors, altering their function and influencing signaling pathways.
- Antimicrobial Activity : Similar compounds have shown efficacy against various pathogens, suggesting potential use in treating infections.
Biological Activity Studies
Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this specific molecule.
Table 1: Summary of Biological Activities
Case Studies
- Antifungal Activity : A study on thiazole derivatives indicated that compounds with similar structures exhibited broad-spectrum antifungal activity against Candida species with low MIC values. This suggests that this compound may also possess antifungal properties due to its structural similarities .
- Anticancer Properties : Research on thiazepane derivatives has shown promising results in inducing apoptosis in cancer cell lines. For instance, derivatives similar to our compound were tested against A549 cells and demonstrated significant anticancer activity by activating apoptotic pathways .
- Enzyme Interaction Studies : Investigations into compounds containing sulfonamide groups have revealed their potential as enzyme inhibitors. Such interactions can lead to therapeutic applications in treating conditions where enzyme modulation is beneficial.
Comparison with Similar Compounds
Key Compounds (–4):
- 3ae/3af: N-(Carbamoylmethyl)-2-{4-[(5/6-methoxy-2-{[(3,5-dimethyl-4-methoxy-2-pyridyl)methyl]sulfinyl}benzimidazol-1-yl)sulfonyl]phenoxy}acetamide (1:1 ratio, 73% yield).
- 3ag: N-(Carbamoylmethyl)-2-(4-{[2-({[3-methyl-4-(2,2,2-trifluoroethoxy)-2-pyridyl]methyl}sulfinyl)benzimidazol-1-yl]sulfonyl}phenoxy)acetamide (79% yield).
- 3j/3k : Pyridyl-substituted variants with methoxy-benzimidazole and dimethylpyridyl groups (87% yield).
Structural and Functional Differences:
Conversely, the thiazepane-thiophene system could introduce torsional flexibility, altering pharmacokinetic properties compared to rigid benzimidazole derivatives .
Pharmacologically Relevant Analogues ()
Patent-derived compounds such as N-(3-cyano-4-(pyrazin-2-yl-amino)-7-(tetrahydrofuran-3-yl-oxy)quinolin-6-yl)-2-(piperidin-4-ylidene)acetamide feature quinoline and piperidine moieties. These bulkier substituents likely enhance target specificity (e.g., kinase inhibition) but may reduce solubility compared to the target compound’s thiophene-thiazepane system.
Agrochemical Analogues ()
Pesticides like etobenzanid (N-(2,3-dichlorophenyl)-4-(ethoxymethoxy)benzamide) share the acetamide backbone but lack sulfonyl or heterocyclic groups. The dichlorophenyl group in etobenzanid confers strong electrophilic character, whereas the target compound’s thiophene and sulfonyl groups may favor redox-mediated interactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
